![molecular formula C13H11N3O3 B2872255 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid CAS No. 499104-82-4](/img/structure/B2872255.png)

2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

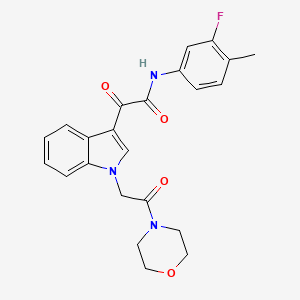

The compound “2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid” is a derivative of benzo[4,5]furo[3,2-d]pyrimidine . This core structure has been used to synthesize an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

科学的研究の応用

Electron-Transport-Type Host for OLEDs

This compound has been utilized as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs). The design includes a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core, which contributes to a high triplet energy host, essential for efficient OLED performance . The host material is synthesized to include both tetraphenylsilyl blocking groups and hole-transport-type carbazole groups, enhancing the device’s external quantum efficiency and reducing efficiency roll-off .

High Triplet Energy Host Material

The BFP core of the compound is integral in creating a host material with high triplet energy. This property is crucial for preventing back energy transfer from the phosphorescent emitters to the host, which is a common issue in PhOLEDs. The high triplet energy allows for improved device performance and longevity .

Carrier Transport Facilitation

In PhOLEDs, the compound aids in controlling carrier balance and widening the exciton recombination zone. This is achieved through its good carrier transport ability, which is a significant factor in superior device performances .

Antibacterial and Antifungal Activity

Although not directly mentioned for this specific compound, related benzo[4,5]furo[3,2-d]pyrimidine derivatives have been studied for their antibacterial and antifungal activities. This suggests potential applications of the compound in developing new antimicrobial agents .

Antiviral Research

Similar structures within the benzo[4,5]furo[3,2-d]pyrimidine family have been synthesized and studied for their antiviral properties. This indicates that the compound may also be applicable in antiviral drug research .

Protein Kinase Inhibition

Compounds with the benzo[4,5]furo[3,2-d]pyrimidine moiety have been explored as selective inhibitors of protein kinase B (Akt), which is a key player in cell proliferation and survival signaling pathways. This suggests that our compound could be a candidate for cancer therapy research, targeting the PI3K-Akt signaling pathway .

Organic Synthesis Intermediate

The compound’s structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its reactivity with various agents under different conditions can yield a range of products with diverse biological activities .

Chemical Structure Analysis

The compound’s unique chemical structure, featuring the benzo[4,5]furo[3,2-d]pyrimidine core, makes it an interesting subject for computational and theoretical chemistry studies. Analyzing its electronic and spatial configuration can provide insights into the design of new materials and drugs .

作用機序

Target of Action

The primary target of 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid is the electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs) . This host is synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core .

Mode of Action

The compound interacts with its target by acting as an electron-transport-type host . It is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . In device applications, it is used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di (9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .

Biochemical Pathways

The compound affects the electron transport pathway in PhOLEDs . The host is designed to develop a high triplet energy host . The exciplex formation between mCBP and the compound is confirmed by measuring the photoluminescence of the mixed host .

Result of Action

As a result of its action, the mCBP:2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

特性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJYVENWLDQYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)

![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)